Dichromic acid
Description
Dichromic acid (H₂Cr₂O₇) is a strong oxidizing agent and a conjugate acid of the dichromate ion (Cr₂O₇²⁻). Industrially, this compound is generated in situ during processes such as sulfuric acid leaching of chromite ores, where it enhances the extraction of chromium(III) salts by oxidizing ferrous iron (Fe²⁺) in the ore matrix . Its applications span mineral processing, material science (e.g., modifying multi-walled carbon nanotubes (MWCNTs)), and organic synthesis .
Properties
CAS No. |
13530-68-2 |
|---|---|
Molecular Formula |
Cr2H2O7 |
Molecular Weight |
218.00 g/mol |
IUPAC Name |
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.2H2O.5O/h;;2*1H2;;;;;/q2*+1;;;;;;;/p-2 |
InChI Key |
CMMUKUYEPRGBFB-UHFFFAOYSA-L |
SMILES |
O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Canonical SMILES |
O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Thermal Decomposition
Dichromic acid decomposes upon heating, yielding chromium(III) oxide, oxygen gas, and chromate species. The reaction is temperature-dependent and follows:
Key Observations :
Acid-Base Equilibria
This compound participates in pH-dependent equilibria with chromate (CrO) and dichromate (CrO) ions:
Critical Points :
-
Neutral or alkaline conditions favor chromate formation, shifting solutions from orange-red to yellow .
Oxidation of Alcohols
This compound oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. For ethanol:
Mechanism :
-
Formation of a chromate ester intermediate.
-
Rate-determining hydride transfer to chromium(VI), reducing it to Cr(IV) .
-
Subsequent oxidation steps yield carboxylic acids or ketones .
Kinetic Data :
| Substrate | Rate Constant (k, Ms) | Conditions |
|---|---|---|
| Ethanol | 0.5 M HSO, 25°C | |
| 2-Propanol | 0.5 M HSO, 25°C |
Aldehyde Oxidation
Aldehydes are oxidized to carboxylic acids:
Steric hindrance in branched aldehydes slows reaction rates .
Metal Ion Interactions
-
Mn2+^{2+}2+ Inhibition : Reduces reaction rates by competing with organic substrates for Cr(IV) .
-
Cu2+^{2+}2+ Catalysis : Accelerates phenylalanine oxidation via Cr(VI) → Cr(IV) → Cr(III) pathway, enhancing rate constants by ~40% .
Esterification and Intermediate Formation
This compound forms chromate esters with alcohols, critical in oxidation mechanisms:
Characteristics :
-
Esters decompose via cyclic transition states, releasing Cr(IV) .
-
Stability correlates with alcohol chain length and branching.
Reactivity with Inorganic Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromic Acid (H₂CrO₄)
Chromic acid, a simpler oxyacid of chromium (H₂CrO₄), shares the +6 oxidation state with dichromic acid but differs structurally. Chromic acid is unstable in isolation and is often represented by its anhydride, chromium trioxide (CrO₃), which is commercially labeled as "chromic acid" . Unlike this compound, chromic acid is primarily used in organic oxidations (e.g., alcohol to ketone conversions) and electroplating. Both acids are strong oxidizers, but this compound’s dimeric structure (H₂Cr₂O₇) confers greater redox capacity in leaching processes .
Dichromate Salts (e.g., K₂Cr₂O₇, Na₂Cr₂O₇)
Dichromate salts, such as potassium dichromate (K₂Cr₂O₇) and sodium dichromate (Na₂Cr₂O₇), are stable crystalline solids derived from this compound. These salts are widely used in laboratories and industries for oxidation reactions, corrosion inhibition, and pigment production . Unlike this compound, which is generated transiently in solution, dichromate salts are storable and less reactive until acidified. For example, sulfuric acid leaching of chromite employs this compound generated from dichromate salts to oxidize Fe²⁺, improving Cr(III) extraction yields .
Chromium Trioxide (CrO₃)
Chromium trioxide (CrO₃), the anhydride of chromic acid, is a potent oxidizer used in organic synthesis and metal treatment. While CrO₃ and this compound both involve Cr(VI), CrO₃ is a solid reagent, whereas this compound operates in acidic aqueous environments. CrO₃’s primary role is in controlled oxidations, while this compound’s reactivity is harnessed in bulk processes like chromite ore decomposition .
Sulfuric Acid (H₂SO₄) in Leaching Processes
Sulfuric acid alone is less effective than this compound in extracting Cr(III) from low Fe(II)-chromite. This compound enhances leaching efficiency by oxidizing Fe²⁺ to Fe³⁺, destabilizing the chromite matrix. For high Fe(II)-chromite, sulfuric acid suffices due to inherent Fe²⁺ oxidation, but this compound is critical for low Fe(II) ores, achieving Cr extraction yields up to 90% under optimized conditions .
Oxidizing Strength and Reactivity
This compound exhibits stronger oxidative power than chromic acid in mineral processing due to its ability to intercalate into materials (e.g., MWCNTs) and modify surface chemistry. Treatment of MWCNTs with this compound reduces tube diameter, increases oxygen content, and forms Cr₂O₃ intercalation compounds, enhancing electrical capacitance by 300% compared to untreated samples . Chromic acid, in contrast, is less aggressive in such applications.
Toxicity and Environmental Impact
All Cr(VI) compounds, including this compound and dichromates, are highly toxic, carcinogenic, and regulated under environmental protocols . This compound’s use in industrial processes necessitates strict containment to prevent Cr(VI) contamination, whereas CrO₃ and dichromate salts require controlled disposal due to their persistence .
Data Tables
Table 1: Comparative Properties of this compound and Related Compounds
Table 2: Chromite Leaching Efficiency with this compound vs. Sulfuric Acid
| Chromite Type | Fe(II) Content | Cr Extraction Yield (H₂SO₄) | Cr Extraction Yield (H₂Cr₂O₇) |
|---|---|---|---|
| Low Fe(II)-chromite | 1.5% FeO | 40–50% | 85–90% |
| High Fe(II)-chromite | 18.7% FeO | 80–85% | 85–90% |
Research Findings
- Chromite Processing : this compound significantly improves Cr(III) extraction from low Fe(II)-chromite (85–90% yield) by oxidizing structural Fe²⁺, a mechanism less effective with sulfuric acid alone .
- CNT Modification : this compound treatment reduces MWCNT diameter by 30–50%, increases oxygen content by 15%, and boosts specific capacitance from 20 F/g to 60 F/g .
- Environmental Concerns : Cr(VI) residues from this compound processes require remediation techniques like Fe²⁺ reduction to Cr(III) to mitigate groundwater contamination .
Q & A
Q. What are the key challenges in synthesizing and stabilizing dichromic acid (H₂Cr₂O₇) for laboratory use?
this compound is highly unstable and exists primarily in solution or as dichromate salts . To synthesize it, researchers typically acidify potassium dichromate (K₂Cr₂O₇) with concentrated sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to minimize decomposition. Stabilization requires inert atmospheres (e.g., nitrogen) and pH monitoring, as H₂Cr₂O₇ readily disproportionates into chromic acid (H₂CrO₄) and Cr³⁺ ions . Storage in glass-free containers (e.g., PTFE) is critical due to its reactivity with silicates .
Q. Which spectroscopic techniques are most effective for characterizing this compound intermediates?
UV-Vis spectroscopy (200–400 nm) is widely used to track Cr(VI) species in solution, with distinct absorbance peaks for dichromate (λmax ≈ 350 nm) and chromate (λmax ≈ 372 nm) . Raman spectroscopy identifies vibrational modes of Cr-O bonds (e.g., symmetric stretching at ~900 cm⁻¹), while X-ray absorption near-edge structure (XANES) analysis confirms oxidation states . For solid-phase studies, powder X-ray diffraction (PXRD) compares experimental patterns with reference databases like ICDD .
Q. How do thermodynamic properties of this compound influence its reactivity in redox reactions?
this compound is a strong oxidizing agent (E° = +1.33 V in acidic media), with reactivity governed by its Gibbs free energy of formation (ΔGf° ≈ -1,300 kJ/mol) and entropy changes during reduction to Cr³⁺ . Researchers must account for pH-dependent equilibria (e.g., HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O) and competing side reactions, such as oxyradical formation, when designing kinetic studies .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported this compound decomposition pathways?
Discrepancies in decomposition mechanisms (e.g., thermal vs. photolytic pathways) require controlled variable testing. For thermal studies, thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) identifies gaseous products (e.g., O₂, CrO₃) under inert vs. oxidative atmospheres . Isotopic labeling (e.g., ¹⁸O tracing) and in-situ FTIR can distinguish between homolytic cleavage of Cr-O bonds and acid-catalyzed hydrolysis .
Q. How can computational modeling improve mechanistic understanding of this compound’s redox behavior?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states during electron transfer, predicting activation energies for Cr(VI) → Cr(III) reduction . Molecular dynamics simulations (e.g., using LAMMPS) assess solvation effects on reaction kinetics, while Marcus theory evaluates adiabatic electron transfer rates in aqueous systems .
Q. What methodologies assess environmental and safety risks of this compound in academic research?
Regulatory compliance requires adherence to OSHA PEL (0.1 mg/m³ for Cr(VI)) and EPA wastewater guidelines (0.05 ppm Cr(VI)) . Researchers must implement fume hoods, HEPA filters, and personal protective equipment (PPE) during synthesis. Toxicity assays (e.g., Daphnia magna bioassays) and life-cycle analysis (LCA) evaluate ecological impacts, while XRF spectroscopy monitors lab surfaces for chromium contamination .
Q. How can interdisciplinary approaches enhance this compound’s application in novel materials science?
Hybrid studies combining electrochemistry and materials engineering explore dichromate-doped polymers for redox-responsive sensors. For example, embedding dichromate ions in polyaniline matrices enables pH-dependent conductivity changes . Collaboration with computational chemists optimizes doping concentrations using Monte Carlo simulations to balance stability and reactivity .
Methodological Considerations
- Data Reproducibility : Always report pH, temperature, and ionic strength in experimental protocols, as minor variations drastically alter Cr(VI) speciation .
- Ethical Data Management : Securely archive raw spectra, chromatograms, and computational inputs in repositories like Zenodo, with DOI assignments for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
